7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride
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Description
7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride include a molecular weight of 196.63 and a molecular formula of C9H9ClN2O . The boiling point and storage conditions are not specified .Scientific Research Applications
Chemoselective Tert-Butyloxycarbonylation Agent : The compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is used as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols. This reaction is chemoselective and yields high results under mild conditions (Ouchi et al., 2002).
Sympatholytic Hypotensive Agents : A family of 7-(trifluoromethyl)-4-aminoquinolines, acting as hypotensive agents through a novel sympatholytic mechanism, has been described. These compounds have significant implications for cardiovascular research and drug development (Mccall et al., 1986).
Inhibitor of Phenylethanolamine N-methyltransferase : The compound 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (SK&F 29661) is a potent inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). Its selectivity for PNMT over the alpha 2-adrenoceptor highlights its potential in neurological research and drug development (Grunewald et al., 1997).
Pharmaceutical Synthesis : The compound has applications in the synthesis of various pharmaceutical compounds, such as prazosin metabolites and inhibitors of cyclic nucleotide phosphodiesterases, demonstrating its versatility in drug development and pharmacological studies (Althuis & Hess, 1977; Van Inwegen et al., 1979).
Antiviral Activity : Isoquinoline derivatives have been explored for their antiviral activity, particularly against human respiratory diseases. Their mechanism of action involves inhibiting the multiplication of influenza viruses (Shinkai & Nishimura, 1972).
Antibacterial Properties : Research on 8-nitrofluoroquinolone derivatives, which include isoquinoline compounds, has shown promising antibacterial properties against both gram-positive and gram-negative strains (Al-Hiari et al., 2007).
properties
IUPAC Name |
7-amino-2H-isoquinolin-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-7-2-1-6-3-4-11-9(12)8(6)5-7;/h1-5H,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYNPGMSFQQPTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CNC2=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.